

## Preclinical Pharmacology of VIT-2763: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | VIT-2763 |           |
| Cat. No.:            | B1654027 | Get Quote |

Introduction: VIT-2763, also known as vamifeport, is a novel, orally bioavailable small-molecule inhibitor of ferroportin.[1][2] Ferroportin is the only known iron exporter in vertebrates, playing a crucial role in regulating iron homeostasis. By blocking ferroportin, VIT-2763 mimics the action of the natural peptide hormone hepcidin, which is the master regulator of iron metabolism.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of VIT-2763, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic/pharmacodynamic profile. This information is intended for researchers, scientists, and professionals involved in drug development.

### **Mechanism of Action**

VIT-2763 acts as a functional mimic of hepcidin, directly targeting ferroportin to inhibit its iron export activity.[3] The binding of VIT-2763 to ferroportin triggers a cascade of events that ultimately leads to the internalization and degradation of the transporter protein.[3][4] This process involves the ubiquitination of ferroportin, marking it for removal from the cell surface.[3] By reducing the number of functional ferroportin molecules on the cell membrane, VIT-2763 effectively blocks the efflux of iron from key cell types, including enterocytes, macrophages, and hepatocytes.[5] This leads to a decrease in dietary iron absorption and a reduction in the release of recycled iron from macrophages, ultimately lowering systemic iron levels.[3][5]





Click to download full resolution via product page

Caption: Mechanism of action of VIT-2763.

## **In Vitro Activity**

The in vitro activity of **VIT-2763** has been characterized in various cell-based assays, demonstrating its potency and selectivity as a ferroportin inhibitor.



| Assay Type                            | Cell Line                                             | Parameter            | VIT-2763                  | Hepcidin          | Reference |
|---------------------------------------|-------------------------------------------------------|----------------------|---------------------------|-------------------|-----------|
| Ferroportin Binding Competition       | J774 (murine<br>macrophage)                           | IC50                 | 9 ± 5 nM                  | 13 ± 4 nM         | [1]       |
| Cellular Iron<br>Efflux<br>Inhibition | T47D (human<br>breast<br>cancer)                      | EC50                 | 68 ± 21 nM                | 123 ± 46 nM       | [1][2]    |
| Cytotoxicity                          | Not specified                                         | IC50                 | >100 μM                   | Not<br>applicable | [4]       |
| Off-target<br>Screening               | Panel of 70 receptors, ion channels, and transporters | Activity at 10<br>μΜ | No significant<br>effects | Not<br>applicable | [1]       |
| Enzyme<br>Inhibition<br>Screening     | Panel of 27<br>enzymes                                | Activity at 10<br>μΜ | No significant effects    | Not<br>applicable | [1]       |

#### In Vivo Pharmacology

The preclinical efficacy of **VIT-2763** has been evaluated in several animal models of iron overload and hematological disorders.

#### **Pharmacodynamics in Rodents**

Oral administration of **VIT-2763** to rats resulted in a time-dependent decrease in plasma iron levels, with the nadir observed approximately 4 hours post-dose.[3][4] In an acute model of hypoferremia in C57BL/6 mice, a 60 mg/kg oral dose of **VIT-2763** led to a significant reduction in serum iron at 1 and 3 hours, with decreases of 40% and 58% respectively, comparable to the effect of a 5 mg/kg intraperitoneal injection of hepcidin.[1][3]

#### Efficacy in a Mouse Model of β-Thalassemia



In the Hbbth3/+ mouse model of β-thalassemia, VIT-2763 demonstrated significant therapeutic benefits.[3] Treatment with VIT-2763 improved anemia, as evidenced by increased hemoglobin levels and red blood cell counts.[3][4] Furthermore, it ameliorated ineffective erythropoiesis, reduced splenomegaly, and prevented liver iron loading.[3] Doses of 30 and 100 mg/kg resulted in a significant decrease in serum iron levels by 77% and 84%, respectively, and a reduction in relative spleen weight by 52% and 65%, respectively.[1]

| Parameter                        | Vehicle  | VIT-2763 (30<br>mg/kg) | VIT-2763 (100<br>mg/kg) | Reference |
|----------------------------------|----------|------------------------|-------------------------|-----------|
| Serum Iron<br>Reduction          | -        | 77%                    | 84%                     | [1]       |
| Relative Spleen Weight Reduction | -        | 52%                    | 65%                     | [1]       |
| Hemoglobin                       | Baseline | Increased              | Increased               | [3][4]    |
| Red Blood Cell<br>Count          | Baseline | Increased              | Increased               | [3][4]    |

## Efficacy in a Mouse Model of Sickle Cell Disease

In the Townes mouse model of sickle cell disease, VIT-2763 induced iron-restricted erythropoiesis, leading to the formation of hypochromic and microcytic red blood cells with decreased intracellular sickle hemoglobin concentrations.[5] This resulted in reduced hemolysis markers, including plasma heme, lactate dehydrogenase, and bilirubin.[5] Importantly, the therapeutic doses did not exacerbate anemia.[5]

# **Experimental Protocols Ferroportin Internalization and Ubiquitination Assay**





Click to download full resolution via product page

Caption: Workflow for ferroportin internalization and ubiquitination assays.

#### Methodology:

- Ferroportin Internalization: Madin-Darby Canine Kidney (MDCK) cells stably expressing human ferroportin fused to a HaloTag were utilized.[3] These cells were treated with either VIT-2763 or hepcidin for various durations (20 minutes, 1 hour, 3 hours, 6 hours, and 18 hours).[3] The HaloTag was labeled with a fluorescent TMR-HaloTag ligand to visualize the localization of ferroportin within the cells via microscopy, allowing for the assessment of its internalization from the cell surface.[3]
- Ferroportin Ubiquitination: J774 murine macrophage cells, which endogenously express ferroportin, were treated with VIT-2763 or hepcidin.[1][3] Following treatment, the cells were lysed, and ferroportin was immunoprecipitated. The immunoprecipitated proteins were then subjected to Western blotting to detect the presence of ubiquitin, indicating that ferroportin had been ubiquitinated.[1]

#### **Cellular Iron Efflux Assay**

Methodology: The T47D human breast cancer cell line, which endogenously expresses ferroportin, was used for this assay.[1][2] The cells were incubated with iron sulfate labeled with



the stable isotope 58Fe.[1] After loading with 58Fe, the cells were treated with varying concentrations of **VIT-2763** or hepcidin. The amount of 58Fe released from the cells into the culture medium was then measured to determine the extent of inhibition of cellular iron efflux. [1]

## In Vivo Efficacy in Hbbth3/+ Mouse Model of $\beta$ -Thalassemia

Methodology: Hbbth3/+ mice were treated with VIT-2763 once daily.[3] Hematological parameters, including hemoglobin levels and red blood cell counts, were monitored throughout the study.[3][4] At the end of the treatment period, serum iron levels, spleen weight, and liver iron content were measured.[1][3] Flow cytometry was used to analyze erythroid precursors in the bone marrow and spleen to assess ineffective erythropoiesis.[3]

#### **Pharmacokinetics**

Pharmacokinetic studies in rats following a single oral dose of 30 mg/kg VIT-2763 showed rapid absorption.[3] In a Phase 1 study in healthy human volunteers, VIT-2763 was also rapidly absorbed, with detectable plasma levels 15 to 30 minutes post-dose.[6] The mean elimination half-life after a single dose ranged from 1.9 to 5.3 hours.[6] Following multiple doses, there was no apparent change in absorption, and drug accumulation was minimal.[6]

#### **Safety Pharmacology**

In preclinical toxicology studies in rodents, **VIT-2763** was well-tolerated.[4] The no-observed-adverse-effect-level (NOAEL) was determined to be above 600 mg/kg in 14-day dosing studies in healthy rodents.[4] In longer-term studies, no dose-limiting toxicity was observed.[4] The primary pharmacological effect at high doses was related to excessive iron restriction, leading to iron deficiency anemia.[3] In vitro, **VIT-2763** showed no significant off-target effects in a broad panel of receptors, ion channels, transporters, and enzymes at a concentration of 10  $\mu$ M. [1]

#### Conclusion

The preclinical data for **VIT-2763** demonstrate that it is a potent and selective oral inhibitor of ferroportin with a mechanism of action that mimics the endogenous iron regulatory hormone



hepcidin. In vitro and in vivo studies have shown its ability to effectively restrict iron availability and ameliorate the pathophysiology of iron overload and hematological disorders such as β-thalassemia and sickle cell disease. The favorable pharmacokinetic and safety profile of **VIT-2763** supports its continued clinical development as a potential therapeutic agent for these conditions.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. JCI Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of βthalassemia [jci.org]
- 4. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Oral ferroportin inhibitor VIT-2763: First-in-human, phase 1 study in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral ferroportin inhibitor vamifeport for improving iron homeostasis and erythropoiesis in β-thalassemia: current evidence and future clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacology of VIT-2763: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654027#preclinical-pharmacology-of-vit-2763]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com